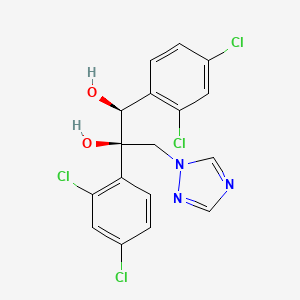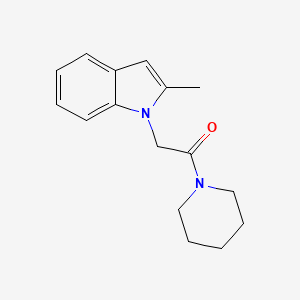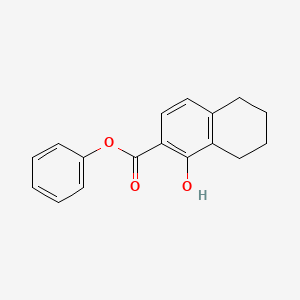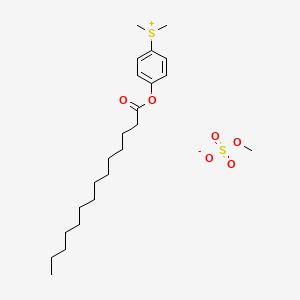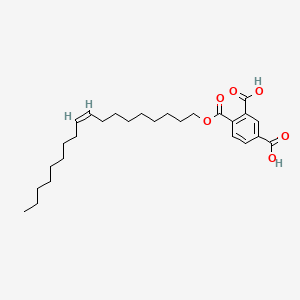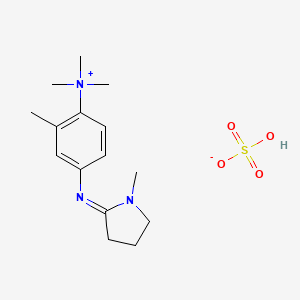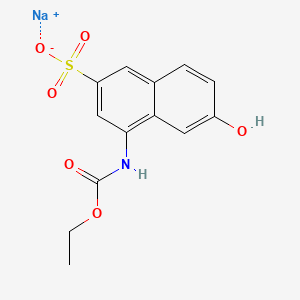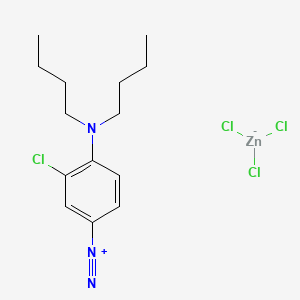
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique structure, which includes a bicyclic framework with two isocyanate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedimethyl diisocyanate typically involves the reaction of a suitable precursor with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also involve purification steps such as distillation or crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include polyurethanes, polyureas, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing into its use in the development of medical devices and coatings with antimicrobial properties.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mécanisme D'action
The mechanism of action of octahydro-4,7-methano-1H-indenedimethyl diisocyanate primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Octahydro-4,7-methano-1H-indenedimethyl diisocyanate is unique due to its bicyclic structure, which imparts specific physical and chemical properties. This structure can influence the reactivity and stability of the compound, making it suitable for specialized applications where other diisocyanates may not perform as well.
Propriétés
Numéro CAS |
28807-72-9 |
|---|---|
Formule moléculaire |
C16H16N4O4 |
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
3,4-bis(diisocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C16H16N4O4/c21-5-17-15(18-6-22)12-4-11-9-1-2-10(3-9)13(11)14(12)16(19-7-23)20-8-24/h9-16H,1-4H2 |
Clé InChI |
ZVZTYOCDUNFENN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C(C(C3)C(N=C=O)N=C=O)C(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


